molecular formula C7H11NaO2 B086346 Sodium cyclohexanecarboxylate CAS No. 136-01-6

Sodium cyclohexanecarboxylate

Cat. No. B086346
Key on ui cas rn: 136-01-6
M. Wt: 150.15 g/mol
InChI Key: XTIVBOWLUYDHKE-UHFFFAOYSA-M
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Patent
US08071803B2

Procedure details

To cyclohexanecarboxylic acid sodium salt (5.0 g, 33.3 mmol) in THF (80 mL) tetrabutylammonium bromide (1.074 g, 3.33 mmol) and 1-bromopropane (4.545 g, 49.95 mmol) in THF (120 mL) were added. The mixture was stirred 72 h at 50° C., cooled to room temperature and filtered. The precipitate was washed with THF. The filtrate was concentrated and the residue diluted with TBME. The solution was washed with water and the aqueous phases were re-extracted with TBME. The organic phases were combined, dried over sodium sulfate and evaporated to afford 4.2 g (74%) cyclohexanecarboxylic acid n-propyl ester as a liquid, GC purity 99% (area). 1H-NMR (CDCl3, 400 MHz): ppm 0.94 (t, 3H), 1.15-1.36 (m, 3H), 1.38-1.50 (m, 2H), 1.55-1.81 (m, 5H), 1.85-1.92 (m, 2H), 2.23-2.32 (m, 1H), 4.02 (q, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.545 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[CH:2]1([C:8]([O-:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.Br[CH2:12][CH2:13][CH3:14]>C1COCC1>[CH2:12]([O:9][C:8]([CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1)=[O:10])[CH2:13][CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[Na+].C1(CCCCC1)C(=O)[O-]
Name
Quantity
4.545 g
Type
reactant
Smiles
BrCCC
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 72 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
the residue diluted with TBME
WASH
Type
WASH
Details
The solution was washed with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases were re-extracted with TBME
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(CC)OC(=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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